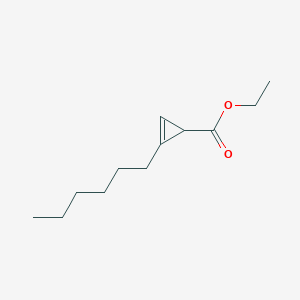
Bis(4-formyl-2-methoxyphenyl) hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-formyl-2-methoxyphenyl) hexanedioate is an organic compound with the molecular formula C22H22O8. It is a derivative of vanillin, a well-known flavoring agent, and is used as a monomer in the synthesis of various polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(4-formyl-2-methoxyphenyl) hexanedioate can be synthesized using vanillin as a starting material. The synthesis involves the reaction of vanillin with dimethyl carbonate under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The use of renewable resources and green chemistry principles is emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-formyl-2-methoxyphenyl) hexanedioate undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Bis(4-formyl-2-methoxyphenyl) hexanedioate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of bis(4-formyl-2-methoxyphenyl) hexanedioate involves its ability to form stable polymers through various polymerization reactions. The aldehyde and methoxy groups play a crucial role in these reactions, allowing the compound to form strong covalent bonds with other monomers. This results in the formation of polymers with desirable mechanical and thermal properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-formyl-2-methoxyphenyl) oxalate: Similar in structure but differs in the ester linkage, which affects its reactivity and applications.
Bis(4-(hydroxymethyl)-2-methoxyphenyl) carbonate: Another derivative of vanillin, used in the synthesis of different types of polymers.
Uniqueness
Bis(4-formyl-2-methoxyphenyl) hexanedioate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its ability to form stable polymers with high thermal stability and mechanical strength makes it valuable in various applications, particularly in the development of sustainable materials .
Eigenschaften
| 133029-14-8 | |
Molekularformel |
C22H22O8 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
bis(4-formyl-2-methoxyphenyl) hexanedioate |
InChI |
InChI=1S/C22H22O8/c1-27-19-11-15(13-23)7-9-17(19)29-21(25)5-3-4-6-22(26)30-18-10-8-16(14-24)12-20(18)28-2/h7-14H,3-6H2,1-2H3 |
InChI-Schlüssel |
MGNOKNFCCSKHPK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)CCCCC(=O)OC2=C(C=C(C=C2)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Ethenyloxy)ethyl]-N-methylnitramide](/img/structure/B14263782.png)

![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)


![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)

